TSHR Antagonism: Target Compound vs. Reference TSHR Antagonists
The target compound acts as a TSHR antagonist with IC₅₀ values of 39 nM (rat TSHR) and 82 nM (human TSHR) [REFS‑1]. This potency is approximately 25‑fold stronger than the benchmark TSHR antagonist ML224 (IC₅₀ 2.1 µM) [REFS‑2] and roughly 250‑fold more potent than TSHR antagonist S37a (IC₅₀ ≈20 µM for human TSHR) [REFS‑3]. Selectivity is confirmed by an IC₅₀ >10 µM at the human FSHR [REFS‑1].
| Evidence Dimension | TSHR antagonistic potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ 82 nM (human TSHR, HEK293 cells); IC₅₀ 39 nM (rat TSHR, FRTL‑5 cells) |
| Comparator Or Baseline | ML224: IC₅₀ 2.1 µM (human TSHR, HEK293 cells); S37a: IC₅₀ ≈20 µM (human TSHR, HEK293 cells) |
| Quantified Difference | Approximately 25‑fold more potent than ML224; approximately 250‑fold more potent than S37a |
| Conditions | cAMP reduction measured by TR‑FRET after 2 h incubation (BindingDB assay descriptions) |
Why This Matters
For TSHR‑targeted screening campaigns, the higher potency of the target compound relative to common reference antagonists may reduce the risk of false negatives in primary screens and allow lower screening concentrations.
- [1] BindingDB entry BDBM50614116 (CHEMBL5285143). TSHR antagonist IC₅₀ data: human 82 nM, rat 39 nM, human FSHR >10 µM. https://www.bindingdb.org. View Source
- [2] TSHR antagonist S37a product information. IC₅₀ ≈20 µM for human TSHR in HEK293 cells. https://www.anjiechem.com. View Source
